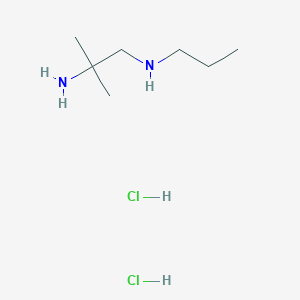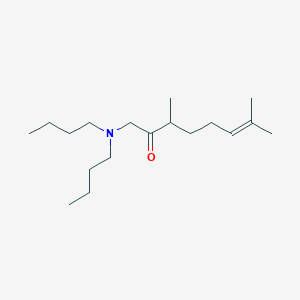
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one is an organic compound characterized by its unique structure, which includes a dibutylamino group and a dimethylated octene backbone
Vorbereitungsmethoden
The synthesis of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one typically involves the reaction of cyanuric chloride with dibutylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the dibutylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds such as:
1-(Dibutylamino)-3,7-dimethyloctane: Lacks the double bond present in this compound, resulting in different chemical reactivity.
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-ol: Contains a hydroxyl group, which alters its solubility and reactivity.
1-(Dibutylamino)-3,7-dimethyloct-6-EN-2-thiol: The presence of a thiol group provides different redox properties
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Eigenschaften
CAS-Nummer |
89434-25-3 |
|---|---|
Molekularformel |
C18H35NO |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
1-(dibutylamino)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C18H35NO/c1-6-8-13-19(14-9-7-2)15-18(20)17(5)12-10-11-16(3)4/h11,17H,6-10,12-15H2,1-5H3 |
InChI-Schlüssel |
XBRXNCKWSIJVAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


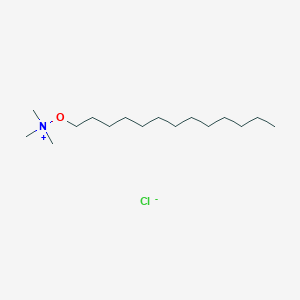
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
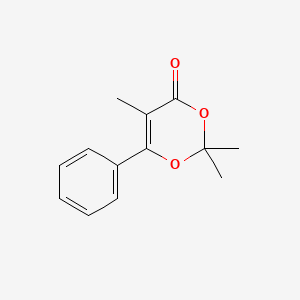
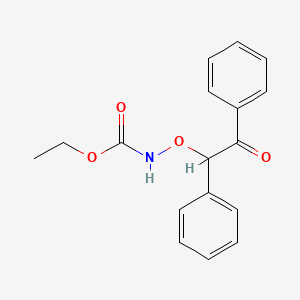
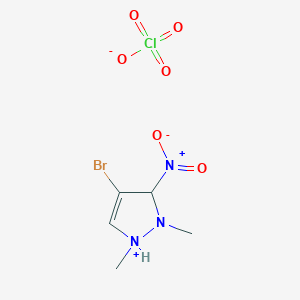

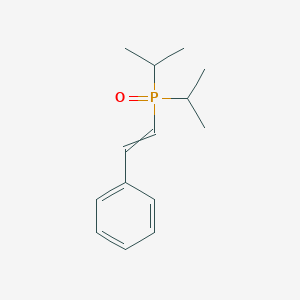
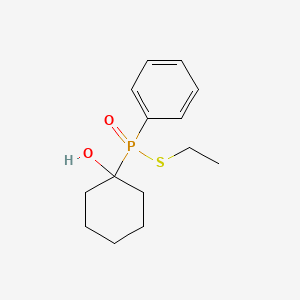
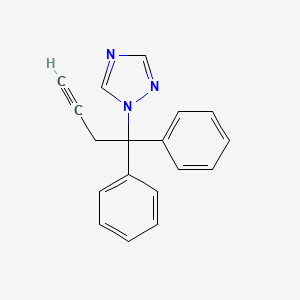
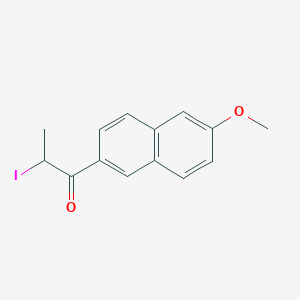
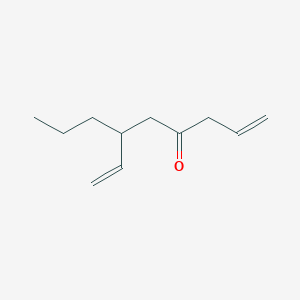
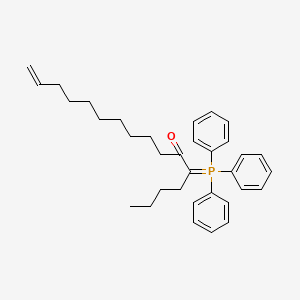
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
